molecular formula C14H15Cl2N3O3S2 B2431554 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214197-29-1

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2431554
CAS No.: 1214197-29-1
M. Wt: 408.31
InChI Key: LZXMLWOZGJTEMM-UHFFFAOYSA-N
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Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, which includes a benzo[d]thiazole moiety and a piperidine ring, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with 4,5-dichlorobenzoic acid under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with 1-(methylsulfonyl)piperidine-2-carboxylic acid.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the carboxamide moiety, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
  • N-(4,5-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
  • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Uniqueness

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide stands out due to the presence of two chlorine atoms on the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity. The dichlorinated structure may enhance its binding affinity to certain molecular targets, leading to improved efficacy in its applications compared to its mono- or non-chlorinated analogs.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3S2/c1-24(21,22)19-7-3-2-4-9(19)13(20)18-14-17-12-10(23-14)6-5-8(15)11(12)16/h5-6,9H,2-4,7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMLWOZGJTEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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